molecular formula C6H6O5 B027249 (R)-(+)-2-Acetoxysuccinic anhydride CAS No. 79814-40-7

(R)-(+)-2-Acetoxysuccinic anhydride

Cat. No. B027249
CAS RN: 79814-40-7
M. Wt: 158.11 g/mol
InChI Key: SSWJHSASZZAIAU-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (R)-(+)-2-Acetoxysuccinic anhydride involves several key steps, starting from basic organic or inorganic compounds. The process includes the formation of acetoxysuccinimide as an intermediate step, which is then further manipulated to yield (R)-(+)-2-Acetoxysuccinic anhydride. This synthesis process is characterized by its efficiency and the high yield of the desired product (Mondal & Argade, 2014).

Molecular Structure Analysis

The molecular structure of (R)-(+)-2-Acetoxysuccinic anhydride has been elucidated through various spectroscopic and analytical techniques. Single-crystal X-ray crystallography provides detailed insights into its crystalline structure, revealing how its molecular geometry facilitates its reactivity and interaction with other compounds (Seidel, Goddard, Nöthling, & Lehmann, 2016).

Chemical Reactions and Properties

(R)-(+)-2-Acetoxysuccinic anhydride participates in a variety of chemical reactions, leveraging its anhydride group for acetylation processes. It is particularly useful in regioselective and enantioselective synthesis, demonstrating its versatility in creating complex organic molecules with high precision. The compound's reactivity patterns highlight its utility in organic synthesis, especially in constructing chiral molecules (Mondal & Argade, 2014).

Scientific Research Applications

  • It is used in the preparation of hydride triphenyl-phosphine ruthenium complexes with 3-formyl propionate and 2-formyl benzoate (Osakada, Ikariya, & Yoshikawa, 1982).

  • It plays a key role in the synthesis of L-4-Amino-2-hydroxybutyric acid (Yoneta, Shibahara, Fukatsu, & Seki, 1978).

  • Its derivative, R-2HG, induces cancerous metabolism and apoptosis resistance by promoting hypersuccinylation, which impairs mitochondria respiration and induces apoptosis resistance (Li et al., 2015).

  • The compound is involved in the synthesis of natural germination inhibitor (+)-erigeronic acid A, achieving a highly regioselective ring opening with 77% overall yield (Gogoi & Argade, 2006).

  • It is a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors through the synthesis of (R)-2-Hydroxy-4-Phenylbutyric acid (Schmidt, Blaser, Fauquex, Sedelmeier, & Spindler, 1992).

  • Engineered E. coli strains use it to efficiently synthesize (R)-3-hydroxybutyric acid from syngas-derived acetate, an important chiral intermediate in the fine chemical and pharmaceutical industry (Fei, Luo, Lai, & Wu, 2021).

  • It's involved in enantioselective acetoin production using an (S)-selective alcohol dehydrogenase and an electrochemical regeneration system (Kochius et al., 2014).

  • The acylation of secondary alcohols with succinic anhydride, catalyzed by Candida antarctica lipase B, yields both acidic half-esteers and diesters (Bogel-Łukasik et al., 2008).

  • (R)-(-)-Adenallene 2, synthesized using this compound, inhibits HIV replication (Megati et al., 1992).

  • It's used in the synthesis of (+)-harmicine, a starting material for other indole alkaloid derivatives (Mondal & Argade, 2014).

Future Directions

The future of anhydrides in research and industry is promising. They are considered important model reactions for thermal hazard studies . Furthermore, the focus of research is gradually shifting towards industry-relevant factors such as cost-effectiveness, ease of handling, thermal stability, and low toxicity .

properties

IUPAC Name

[(3R)-2,5-dioxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJHSASZZAIAU-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431121
Record name (R)-(+)-2-Acetoxysuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Acetoxysuccinic anhydride

CAS RN

79814-40-7
Record name (3R)-3-(Acetyloxy)dihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79814-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-2-Acetoxysuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-2-Acetoxysuccinic anhydride
Reactant of Route 2
(R)-(+)-2-Acetoxysuccinic anhydride
Reactant of Route 3
(R)-(+)-2-Acetoxysuccinic anhydride
Reactant of Route 4
Reactant of Route 4
(R)-(+)-2-Acetoxysuccinic anhydride
Reactant of Route 5
Reactant of Route 5
(R)-(+)-2-Acetoxysuccinic anhydride
Reactant of Route 6
(R)-(+)-2-Acetoxysuccinic anhydride

Citations

For This Compound
3
Citations
N Jiang, Y Qu, Z Yu, B Peng, J Li, K Shang… - … Science and Pollution …, 2022 - Springer
In the present work, plasma remediation of p-nitrophenol (PNP) contaminated soil was performed in a novel spray-type coaxial cylindrical dielectric barrier discharge (DBD) system at …
Number of citations: 5 link.springer.com
P Revill, N Serradell, J Bolos, E Rosa - Drugs of the Future, 2007 - access.portico.org
Atrial fibrillation is a debilitating disorder associated with a high risk of stroke. It is characterized by rapid, disorganized impulses in the atrium and ineffective atrial contractions, which …
Number of citations: 5 access.portico.org
TK Yang - 1983 - search.proquest.com
Part I. Studies which show that the N-acyliminium ion rearrangements are general to any system in which the stability of a rearranged ion is better than its non-rearranged form were …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.